molecular formula C11H17NO3 B572359 tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1251020-88-8

tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B572359
CAS No.: 1251020-88-8
M. Wt: 211.261
InChI Key: HUDZBXKDAQRXNO-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives, such as CNS penetrant CXCR2 antagonists, exert their effects by binding to the CXCR2 receptor, thereby modulating the associated signaling pathways .

Properties

IUPAC Name

tert-butyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDZBXKDAQRXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719177
Record name tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251020-88-8
Record name tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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